![molecular formula C11H10N2O B2442304 2-[(Pyridin-4-yl)methoxy]pyridine CAS No. 2201468-30-4](/img/structure/B2442304.png)

2-[(Pyridin-4-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

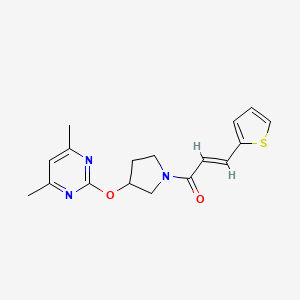

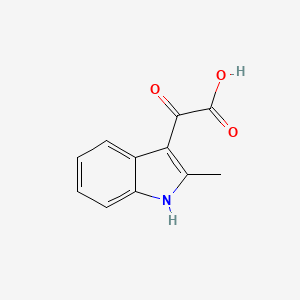

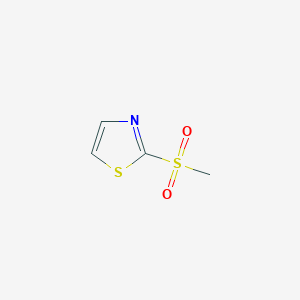

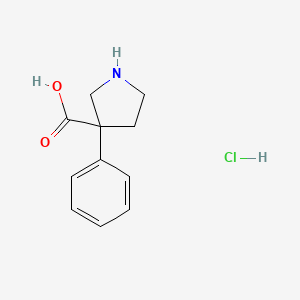

“2-[(Pyridin-4-yl)methoxy]pyridine” is a chemical compound that is related to pyridine derivatives . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

The synthesis of pyridine derivatives involves several methods. One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “2-[(Pyridin-4-yl)methoxy]pyridine” is similar to that of pyridine, with the addition of a methoxy group and an extra pyridine ring . The presence of these additional groups may influence the compound’s reactivity and other properties.Chemical Reactions Analysis

Pyridine compounds are known to undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with aryl bromides and various aluminum reagents in the presence of palladium acetate and triphenylphosphine . They can also undergo direct C-4-H alkylation with alkyl halides .Physical And Chemical Properties Analysis

Pyridine is a clear colorless to slightly yellow liquid . It is a flammable liquid and can cause skin and eye irritation . The physical properties of “2-[(Pyridin-4-yl)methoxy]pyridine” may vary based on the presence of the methoxy group and the additional pyridine ring.Wissenschaftliche Forschungsanwendungen

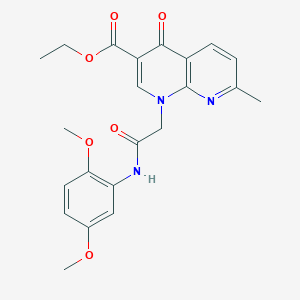

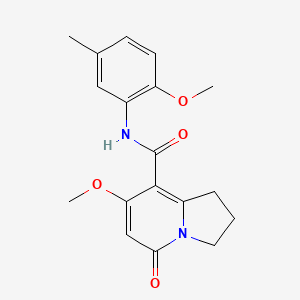

Medicinal Chemistry and Drug Development

- Applications :

- Protein Kinase Inhibitors : Researchers have explored derivatives of this compound as potential protein kinase inhibitors. For instance, the central ring can be opened to create (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These compounds were evaluated against a panel of protein kinases, emphasizing the importance of the planar pyrido[3,4-g]quinazoline tricyclic system for maintaining inhibitory potency .

- Anticancer Activity : Some derivatives of 2-[(Pyridin-4-yl)methoxy]pyridine have shown anticancer activity. While cytotoxicity against normal cells (HL7702) was weak, these compounds exhibited excellent antiproliferative activity against cancer cell lines (e.g., A549 and HCT116) .

- Anti-Fibrosis Agents : Certain derivatives displayed better anti-fibrosis activity than existing drugs (e.g., Pirfenidone). Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate demonstrated promising results .

Organic Synthesis and Chemical Reactions

- Grignard Reagents : The synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone involves Grignard reagents. Understanding its reactivity and transformations contributes to synthetic methodologies .

- Diheteroarylketones : The compound’s structure includes a diheteroarylketone motif, which is valuable in organic synthesis and diversity-oriented approaches .

Biological Studies and Molecular Interactions

Safety and Hazards

Pyridine is classified as a hazardous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . The safety and hazards of “2-[(Pyridin-4-yl)methoxy]pyridine” would need to be evaluated based on its specific structure and properties.

Wirkmechanismus

Target of Action

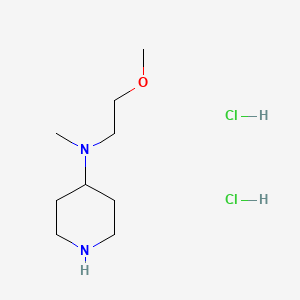

It’s known that pyridine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, 2-Methoxypyridine can be used as an intermediate to synthesize 2-methoxy-3-pyridinesulfonyl chloride, which is used to prepare erythromycin macrolide antibiotics as antibacterial and antiprotozoal agents .

Mode of Action

For example, they can form hydrogen bonds with the sulfo groups of host layers . The spatial configuration of the carbon atoms connected to the pyridine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

For instance, 2-Methoxypyridine can be used to prepare bicyclic iminopyrimidinones as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors .

Result of Action

For example, some pyridine derivatives exhibit excellent antiproliferative activity against certain cell lines .

Action Environment

It’s known that the arrangement of intercalated molecules within a layered structure can be influenced by environmental factors .

Eigenschaften

IUPAC Name |

2-(pyridin-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXJQRFCLIZWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyridin-4-yl)methoxy]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2442221.png)

![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)

![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2442244.png)